molecular formula C5H6BrN3O2S B1524421 2-Amino-5-bromopyridine-3-sulfonamide CAS No. 869008-16-2

2-Amino-5-bromopyridine-3-sulfonamide

Cat. No. B1524421
CAS RN: 869008-16-2
M. Wt: 252.09 g/mol
InChI Key: IJYXGZXSYHBIBW-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyridine-3-sulfonamide is a brominated aromatic amine reagent . It has been used for labeling of model reducing-end oligosaccharides via reductive amination .


Synthesis Analysis

2-Amino-5-bromopyrimidine has been employed in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites. It has also been used in the synthesis of 2-phthalimido-5-bromopyrimidine as an intermediate for the preparation of sulfanilamides and amino acids containing the pyrimidine ring system .


Molecular Structure Analysis

The crystal data and details pertaining to data collection and the structure refinement of 2-Amino-5-bromopyrimidine have been studied . The various vibrational modes in the crystal were confirmed by FTIR analysis .


Chemical Reactions Analysis

2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal. It has also been used in the synthesis of 2-amino-5-bromo­pyridinium 3-amino­benzoate salt and polycyclic azaarenes .


Physical And Chemical Properties Analysis

2-Amino-5-bromopyridine is a solid at 20°C. It has a molecular weight of 173.01 and its purity is greater than 98.0% (GC). It appears as a white to light yellow to light yellow-red powder or crystal. It is soluble in chloroform and methanol .

Scientific Research Applications

Nonlinear Optical Materials

2-Amino-5-bromopyridine-3-sulfonamide: has been studied for its potential in nonlinear optical materials due to its charge-transfer complex formation capabilities . These materials are crucial for applications such as optical switching, data storage, and frequency mixing, which are integral to telecommunications and signal processing technologies.

Pharmaceutical Research

In the pharmaceutical industry, this compound’s derivatives are explored for their charge-transfer reactions, which are beneficial in drug discovery and development . The ability to form stable complexes can be utilized in the synthesis of new pharmaceuticals with potential therapeutic effects.

Biotechnology

The compound’s derivatives are used in biotechnology for labeling reducing-end oligosaccharides via reductive amination . This application is significant for studying carbohydrate-based biological processes and developing diagnostic tools.

Materials Science

2-Amino-5-bromopyridine-3-sulfonamide: is involved in the synthesis of single crystals used in dielectric studies, which are essential for understanding the electrical properties of materials . These studies can lead to the development of better insulating materials for various industrial applications.

Environmental Science

Research into the environmental impact of 2-Amino-5-bromopyridine-3-sulfonamide and its derivatives includes studying their biodegradability and potential as environmentally friendly alternatives to more hazardous substances .

Analytical Chemistry

This compound is employed in analytical chemistry for the structural analysis of oligosaccharides, aiding in the identification and quantification of these essential biomolecules . This has implications for quality control in food production and research into carbohydrate-based diseases.

Pharmacology

In pharmacology, 2-Amino-5-bromopyridine-3-sulfonamide is a precursor in the synthesis of various compounds, including those used for the preparation of sulfanilamides and amino acids containing the pyrimidine ring system, which are important in drug synthesis .

Industrial Applications

The industrial applications of 2-Amino-5-bromopyridine-3-sulfonamide include its use as an intermediate in the synthesis of complex organic molecules . Its reactivity with other compounds makes it a valuable building block in the manufacture of a wide range of products.

Safety And Hazards

2-Amino-5-bromopyridine can cause skin irritation (H315) and serious eye irritation (H319). Protective measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water in case of skin contact or if it gets in the eyes .

Future Directions

The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds. Consequently, bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years. This has led to the development of various strategies by bacteria to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

properties

IUPAC Name

2-amino-5-bromopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYXGZXSYHBIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromopyridine-3-sulfonamide

Synthesis routes and methods I

Procedure details

2-Amino-5-bromopyridine-3-sulfonyl chloride (reagent preparation 25) (95.5 mg, 0.35 mmol) was treated with 0.5M ammonia in dioxane solution (7 mL) and the mixture was stirred for 1 h at room temperature. Concentrated aqueous ammonia (2 mL) was then added to the mixture then stirred an additional 12 h. The mixture was then concentrated and the residue suspended in water (5 mL). The solid was collected by filtration and dried to give 2-amino-5-bromopyridine-3-sulfonamide (55.7 mg, 89%).
Quantity
95.5 mg
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0 (± 1) mol
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7 mL
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2 mL
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Synthesis routes and methods II

Procedure details

To a solution of chlorosulfonic acid (20 mL) at 0° C. was added 2-amino-5-bromopyridine (5.0 g, 0.029 mmol) portion wise. Upon completion of addition, the reaction mixture was heated to reflux where it stirred for 16 h. After this time, the reaction mixture was allowed to cool to RT. Once at the prescribed temperature, the reaction mixture was poured drop wise in to an aqueous ammonium hydroxide solution. The resulting mixture was extracted with ethyl acetate. The combined organic portions were washed with a brine solution, dried over Na2SO4 and concentrated under reduced pressure to yield 2-amino-5-bromopyridine-3-sulfonamide (4.7 g, 65%), which was used without further purification. LCMS Method Y: retention time 0.5 min, [M−1]=250.8.
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0 (± 1) mol
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reactant
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5 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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